6-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a complex heterocyclic compound that features a unique combination of thienyl, trifluoromethyl, and pyrido-thieno-pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[3’,2’:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
- Benzo[4,5]thieno[2,3-b]pyridine
- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate
Uniqueness
Compared to similar compounds, 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its trifluoromethyl group imparts significant electronic effects, enhancing its reactivity and biological activity .
Properties
IUPAC Name |
6-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3N2O2S2/c16-15(17,18)6-4-7(9-2-1-3-23-9)19-14-11(6)12-13(24-14)8(21)5-10(22)20-12/h1-5H,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPMWTZONXLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.